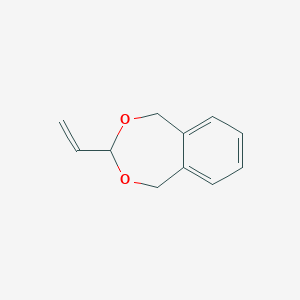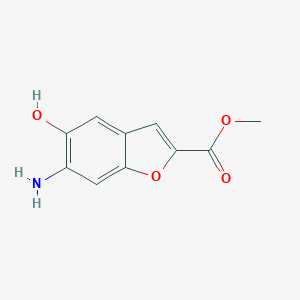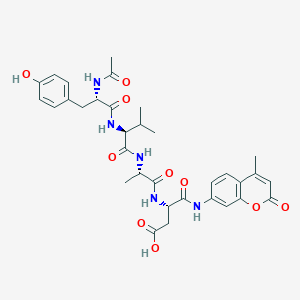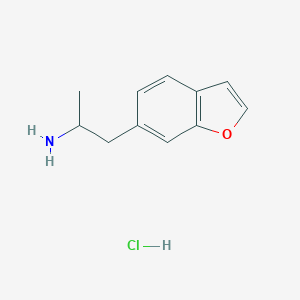![molecular formula C15H13FO2 B124948 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone CAS No. 52806-73-2](/img/structure/B124948.png)
1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone
Vue d'ensemble
Description
1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone, also known as 3′-Fluoro-4′-methoxyacetophenone, is a fluorinated acetophenone building block . It is used as a synthesis precursor for chalcone derivatives in the application of Active Pharmaceutical Ingredients (APIs) .
Synthesis Analysis
This compound can be obtained by the fluorination of 4-methoxyacetophenone with manganese (IV) tetrafluoride formed in situ using manganese (IV) dioxide and pyridinium polyhydrogenofluoride under very mild conditions .Molecular Structure Analysis
The molecular structure of 1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3′-Fluoro-4′-methoxyacetophenone is a key component in the Mannich reaction along with formaldehyde and secondary amines, for β-amino-carbonyl compounds, also known as Mannich bases . Chalcone derivatives can be further functionalised to produce epoxides via Juliá–Colonna epoxidation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 258.29 . It is a solid at room temperature . The melting point is between 68 - 70 degrees Celsius .Mécanisme D'action
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
1-[3-fluoro-4-(4-methoxyphenyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10(17)12-5-8-14(15(16)9-12)11-3-6-13(18-2)7-4-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMKJPRHMAHVAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)





![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)




